Cas no 2137780-80-2 (2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)-)

2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)-, is a heterocyclic aldehyde compound featuring both thiophene and pyridazine moieties. This structure imparts unique reactivity and versatility, making it valuable in organic synthesis and pharmaceutical research. The thiophene ring enhances electron-rich properties, while the pyridazine group introduces nitrogen-based functionality, facilitating diverse chemical transformations. Its bifunctional nature allows for selective modifications, enabling applications in the development of bioactive molecules, ligands, and advanced materials. The compound's stability under standard conditions ensures reliable handling and storage. Researchers appreciate its utility as a building block for constructing complex heterocyclic frameworks, particularly in medicinal chemistry and agrochemical design.
2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- structure
2137780-80-2 structure
Product Name:2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)-
CAS No:2137780-80-2
MF:C9H6N2OS
MW:190.221740245819
CID:5258506
Update Time:2025-06-13

2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)-
    • Inchi: 1S/C9H6N2OS/c12-6-9-7(3-5-13-9)8-2-1-4-10-11-8/h1-6H
    • InChI Key: BKCZWVVWYHTKRJ-UHFFFAOYSA-N
    • SMILES: C1(C=O)SC=CC=1C1=NN=CC=C1

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Additional information on 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)-

Recent Advances in the Study of 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- (CAS: 2137780-80-2)

The compound 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- (CAS: 2137780-80-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic aldehyde, characterized by the fusion of thiophene and pyridazine rings, serves as a versatile building block in medicinal chemistry, particularly in the development of small-molecule inhibitors and bioactive probes. Recent studies have explored its role in modulating various biological targets, including kinases and G protein-coupled receptors (GPCRs), highlighting its importance in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a key intermediate in the synthesis of novel kinase inhibitors. The researchers employed a structure-activity relationship (SAR) approach, systematically modifying the 2-Thiophenecarboxaldehyde scaffold to optimize binding affinity and selectivity for specific kinase targets. Their findings demonstrated that derivatives of 2137780-80-2 exhibited promising inhibitory activity against several cancer-related kinases, with IC50 values in the low micromolar range. Molecular docking studies further revealed that the aldehyde functionality and the pyridazinyl moiety play crucial roles in forming hydrogen bonds with key residues in the ATP-binding pocket of target kinases.

In parallel research, scientists have explored the compound's potential in central nervous system (CNS) drug development. A recent preprint on bioRxiv reported that 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- derivatives show moderate blood-brain barrier (BBB) permeability in in vitro models, suggesting their potential applicability in neurological disorders. The study particularly highlighted the compound's ability to serve as a precursor for the development of sigma receptor ligands, which are being investigated for their neuroprotective effects in conditions such as Parkinson's disease and ischemic stroke.

The synthetic accessibility of 2137780-80-2 has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for both academic research and industrial applications. The improved synthetic protocol employs a Pd-catalyzed cross-coupling strategy that significantly reduces the formation of byproducts compared to traditional methods.

Emerging applications in chemical biology have further expanded the utility of this compound. Recent work published in ACS Chemical Biology demonstrated its use as a reactive handle for bioconjugation, enabling the development of activity-based probes for studying enzyme function. The aldehyde group of 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- was shown to selectively react with hydrazide-functionalized tags under mild conditions, providing a valuable tool for target identification and validation in complex biological systems.

Looking forward, the unique properties of 2137780-80-2 continue to inspire innovative research directions. Current investigations are exploring its potential in the development of covalent inhibitors, where the aldehyde functionality can form reversible covalent bonds with target proteins. Additionally, its fluorescence properties are being characterized for potential applications in bioimaging. As these studies progress, 2-Thiophenecarboxaldehyde, 3-(3-pyridazinyl)- is poised to remain an important compound in the toolkit of medicinal chemists and chemical biologists working at the interface of chemistry and life sciences.

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